molecular formula C7H7F9O2 B040720 4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol CAS No. 125070-38-4

4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol

Cat. No.: B040720
CAS No.: 125070-38-4
M. Wt: 294.11 g/mol
InChI Key: FAQXMAJQQVDRQM-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms imparts high thermal stability, chemical resistance, and unique reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol typically involves the fluorination of heptane derivatives. One common method is the reaction of heptane-1,2-diol with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol into its corresponding alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of high-performance materials, such as fluorinated coatings and lubricants.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol is primarily influenced by its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s ability to interact with various molecular targets, such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions, which contribute to the compound’s biological activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid
  • 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol

Uniqueness

4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of complex fluorinated molecules and materials.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoroheptane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F9O2/c8-4(9,1-3(18)2-17)5(10,11)6(12,13)7(14,15)16/h3,17-18H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQXMAJQQVDRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382147
Record name 3-(Perfluoro-2-butyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125070-38-4
Record name 3-(Perfluoro-2-butyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H,2H,3H,3H-Perfluoroheptane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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